

AV-5080: A Technical Overview of Target Binding and Enzyme Kinetics

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Compound of Interest

Compound Name: AV-5080

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Introduction

AV-5080 is a potent, orally active inhibitor of influenza neuraminidase, a key enzyme in the life cycle of influenza A and B viruses.^{[1][2]} By blocking the action of neuraminidase, **AV-5080** prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.^[1] This document provides an in-depth technical guide on the target binding and enzyme kinetics of **AV-5080**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Target Binding and Selectivity

The primary target of **AV-5080** is the neuraminidase (NA) enzyme of influenza viruses.^{[1][2]} Molecular docking studies suggest that **AV-5080** binds to the active site of the neuraminidase enzyme. The binding mode of **AV-5080** is reported to be similar to that of other neuraminidase inhibitors like zanamivir, but dissimilar to oseltamivir, which may be attributed to the presence of a guanidine moiety in **AV-5080** that allows for compensatory binding effects. This interaction is crucial for its potent inhibitory activity against a wide range of influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.

Currently, there is limited publicly available data on the broader off-target binding profile and selectivity of **AV-5080** against other host or viral proteins.

Enzyme Kinetics and Inhibitory Potency

AV-5080 has demonstrated picomolar to low nanomolar inhibitory activity against neuraminidase from various influenza A and B strains. While specific enzyme kinetic parameters such as K_i , K_m , and V_{max} for **AV-5080** are not extensively reported in the public domain, its potent inhibitory concentration (IC_{50}) values highlight its efficacy.

Table 1: In Vitro Neuraminidase Inhibition

The following table summarizes the 50% inhibitory concentration (IC_{50}) values of **AV-5080** against the neuraminidase enzyme from various influenza virus strains, with comparisons to oseltamivir and zanamivir where available.

Virus Strain	AV-5080 IC_{50} (nM)	Oseltamivir Carboxylate IC_{50} (nM)	Zanamivir IC_{50} (nM)	Reference
A/Duck/Minnesot a/1525/1981 (H5N1)	0.03	Not Reported	Not Reported	
A/Perth/265/200 9 (H1N1) (wild- type)	0.07	Not Reported	Not Reported	
A/Perth/261/200 9 (H1N1) (H275Y mutant)	Not Reported	Not Reported	Not Reported	
A/Perth/16/2009 (H3N2)	Not Reported	Not Reported	Not Reported	
B/Brisbane/60/20 08	Not Reported	Not Reported	Not Reported	

Note: The table will be populated with more data as it becomes publicly available.

Table 2: Antiviral Activity in Cell Culture

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of **AV-5080** in Madin-Darby Canine Kidney (MDCK) cells provide insights into its cellular antiviral potency and safety margin.

Virus Strain	AV-5080 EC ₅₀ (nM)	Oseltamivir Carboxylate EC ₅₀ (nM)	Zanamivir EC ₅₀ (nM)	AV-5080 CC ₅₀ (μM)	Reference
A/California/07/2009 (H1N1)	0.71 ± 0.24 (EC ₉₀)	28-fold higher than AV-5080	Not Reported	>100	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **AV-5080**.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

- **AV-5080** and other neuraminidase inhibitors
- Influenza virus stock (e.g., allantoic fluid from infected eggs)
- MUNANA substrate (Sigma-Aldrich)
- Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- 96-well black microplates
- Fluorometer (excitation: ~360 nm, emission: ~450 nm)

Procedure:

- Prepare serial dilutions of **AV-5080** and control inhibitors in the assay buffer.
- In a 96-well plate, add 50 μL of the diluted inhibitor to the respective wells. For the no-inhibitor control, add 50 μL of assay buffer.
- Add 50 μL of diluted influenza virus to each well. The virus should be diluted in assay buffer to a concentration that gives a linear rate of substrate cleavage over the incubation period.
- Incubate the plate at 37°C for 30 minutes.
- Initiate the enzymatic reaction by adding 50 μL of 100 μM MUNANA solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Terminate the reaction by adding 100 μL of the stop solution.
- Measure the fluorescence using a fluorometer.
- The IC_{50} value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (Cell-Based)

This protocol determines the efficacy of **AV-5080** in inhibiting viral replication in a cell culture model.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Influenza virus stock
- **AV-5080**
- Cell viability assay reagent (e.g., Neutral Red)

- 96-well cell culture plates

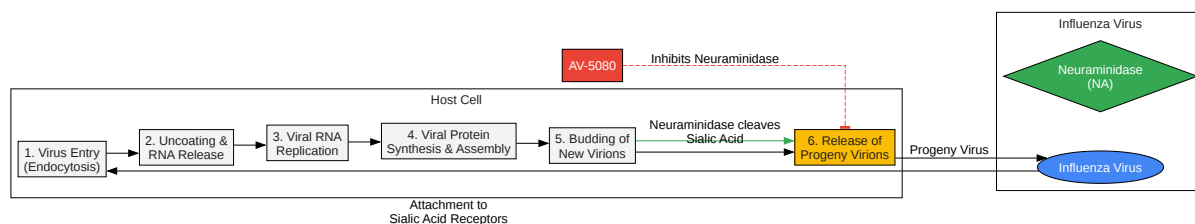
Procedure:

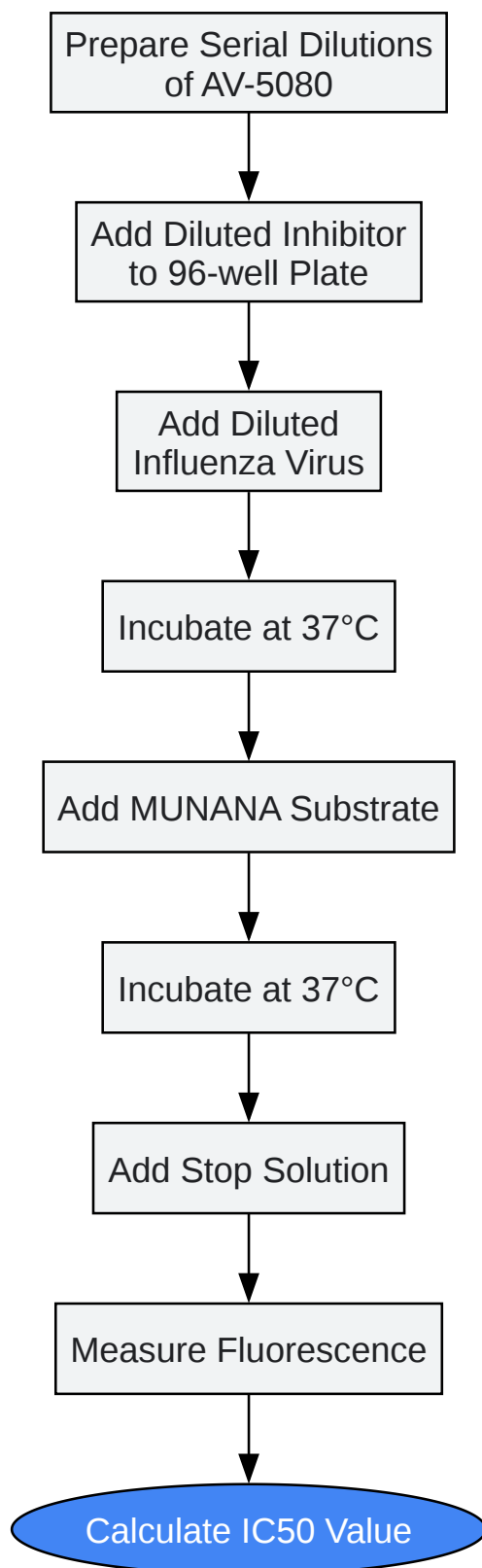
- Seed MDCK cells in a 96-well plate and grow to confluency.
- Wash the cells with phosphate-buffered saline (PBS).
- Prepare serial dilutions of **AV-5080** in serum-free cell culture medium containing trypsin (to facilitate viral entry).
- Pre-incubate the cells with the diluted **AV-5080** for 1 hour at 37°C.
- Infect the cells with a known titer of influenza virus (a multiplicity of infection of ~0.01 is common).
- Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
- Assess cell viability using a suitable method, such as the Neutral Red uptake assay.
- The EC₅₀ value is determined by plotting the percentage of cell protection against the logarithm of the drug concentration.

Visualizations

Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of **AV-5080**.





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References

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- 2. researchgate.net [researchgate.net]
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